molecular formula C18H21NO3S B4887210 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B4887210
M. Wt: 331.4 g/mol
InChI Key: DAUXOGNPUDMOJF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the N-benzylphenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound is structurally similar to other psychedelics such as LSD and mescaline but has a unique chemical structure that gives it its distinctive effects.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it binds to the receptor and activates it to some extent, but not as strongly as a full agonist such as LSD. The activation of the 5-HT2A receptor by this compound is thought to lead to changes in the activity of certain brain regions, resulting in the characteristic psychedelic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelics. The drug has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, perception, and arousal. It has also been shown to alter the activity of certain brain regions, such as the prefrontal cortex and the default mode network, which are involved in self-awareness and introspection.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of receptor activation in a more controlled and specific manner than with other psychedelics. However, one limitation of using this compound is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide and related compounds. One area of interest is the development of new psychedelics that are more selective for the 5-HT2A receptor and have fewer adverse effects. Another area of interest is the investigation of the therapeutic potential of psychedelics for the treatment of conditions such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of psychedelics on brain function and behavior, as well as their potential for abuse and addiction.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves several steps, starting with the reaction of 2-(4-methylthiophenyl)ethanamine with 3,4-dimethoxybenzaldehyde to form the intermediate compound 2-(4-methylthiophenyl)-N-(3,4-dimethoxybenzyl)ethanamine. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Scientific Research Applications

3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been used in scientific research to study its effects on the brain and behavior. It has been shown to bind to the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, perception, and cognition. The compound has been used as a tool to investigate the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-7-15(8-5-13)23-11-10-19-18(20)14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUXOGNPUDMOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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